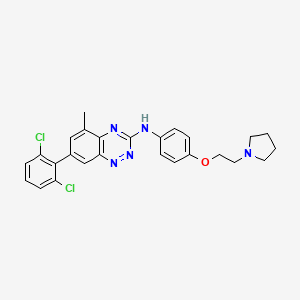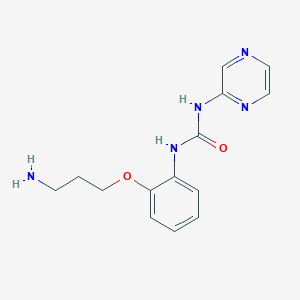
AAQ chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AAQ chloride involves multiple steps, starting with the preparation of the diazenyl compound, followed by the introduction of the ethanaminium chloride group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to achieve the high purity required for research applications .
Chemical Reactions Analysis
Types of Reactions: AAQ chloride primarily undergoes photochemical reactions due to its photoswitchable nature. It can switch between cis and trans forms when exposed to light at specific wavelengths (500 nm for cis to trans and 380 nm for trans to cis).
Common Reagents and Conditions: The primary reagents involved in the reactions of this compound are light sources of specific wavelengths. The compound exhibits minimal activity at sodium and calcium channels, making it highly selective for potassium channels .
Major Products Formed: The major products formed from the photochemical reactions of this compound are its cis and trans isomers. These isomers have distinct biological activities, which are exploited in various research applications .
Scientific Research Applications
AAQ chloride is extensively used in scientific research due to its unique properties:
Neurobiology: It is used to study the function of voltage-gated potassium channels in neurons. By switching between its cis and trans forms, researchers can control the activity of these channels with high precision.
Vision Restoration: this compound has been shown to restore visual responsiveness in blind mice, making it a potential candidate for developing treatments for certain types of blindness
Cellular Excitability: The compound is used to modulate cellular excitability in various cell types, providing insights into the mechanisms of action potentials and synaptic transmission
Mechanism of Action
AAQ chloride exerts its effects by blocking voltage-gated potassium channels. The compound switches between its cis and trans forms under specific wavelengths of light, altering its shape and binding affinity for the potassium channels. This photoswitchable property allows precise temporal control over channel activity, making it a powerful tool for studying neuronal function and cellular excitability .
Comparison with Similar Compounds
DENAQ chloride: Another photoswitchable compound used to study ion channels.
MAG chloride: A compound with similar photoswitchable properties but different target specificity.
Uniqueness: AAQ chloride is unique due to its high selectivity for voltage-gated potassium channels and its ability to switch conformation under light, providing precise control over channel activity. This makes it particularly valuable for neurobiological research and potential therapeutic applications .
Properties
Molecular Formula |
C23H30ClN5O2 |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
triethyl-[2-oxo-2-[4-[[4-(prop-2-enoylamino)phenyl]diazenyl]anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C23H29N5O2.ClH/c1-5-22(29)24-18-9-13-20(14-10-18)26-27-21-15-11-19(12-16-21)25-23(30)17-28(6-2,7-3)8-4;/h5,9-16H,1,6-8,17H2,2-4H3,(H-,24,25,26,27,29,30);1H |
InChI Key |
CTVKLIGDHHKPIB-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=C.[Cl-] |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=C.[Cl-] |
Synonyms |
N,N,N-Triethyl-2-oxo-2-[[4-[2-[4-[(1-oxo-2-propen-1-yl)amino]phenyl]diazenyl]phenylamino]ethanaminium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea](/img/structure/B1150199.png)
